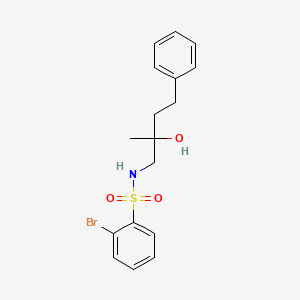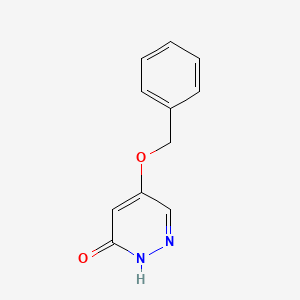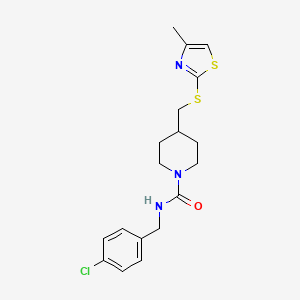
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The specific chemical reactions involving “2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide” are not documented in the available sources .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for “this compound” are not documented in the available sources .
Applications De Recherche Scientifique
Photodynamic Therapy Applications
Studies on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown significant potential for photodynamic therapy (PDT) applications in treating cancer. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them effective Type II photosensitizers. Their ability to generate singlet oxygen upon irradiation is critical for inducing cell death in cancerous cells, thus highlighting their application in PDT (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).
Enzyme Inhibition for Medical Applications
Sulfonamide derivatives have been extensively studied for their enzyme inhibitory effects, particularly against carbonic anhydrase (CA) isoenzymes. These enzymes are crucial for various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma, epilepsy, and diuretic issues. Compounds such as 4-(2-substituted hydrazinyl)benzenesulfonamides show potent inhibitory activity against hCA I and II isoenzymes, suggesting their utility in designing new therapeutic agents (Gul et al., 2016).
Material Science and Nonlinear Optics
Benzenesulfonamide derivatives have also found applications in material science, particularly in the development of new materials for nonlinear optics (NLO). The synthesis and characterization of 4-amino-1-methylpyridinium benzenesulfonate salts, which crystallize into noncentrosymmetric structures essential for second-order NLO properties, exemplify this application. Such materials are vital for the development of optical technologies, including laser frequency conversion and optical switching (Anwar et al., 2000).
Synthetic Applications and Green Chemistry
The ability to manipulate benzenesulfonamide derivatives for the cleavage of ethers represents an advancement in green chemistry. Techniques employing ionic liquid halide nucleophilicity for ether cleavage without generating hazardous waste underscore the versatility and environmental friendliness of these compounds in synthetic chemistry (Boovanahalli, Kim, & Chi, 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-17(20,12-11-14-7-3-2-4-8-14)13-19-23(21,22)16-10-6-5-9-15(16)18/h2-10,19-20H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQFDTJLXJBFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B2843920.png)
![7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2843921.png)
![3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea](/img/structure/B2843922.png)
![2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2843923.png)
![N-(2-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2843926.png)

![cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2843931.png)


![2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2843938.png)
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2843942.png)
